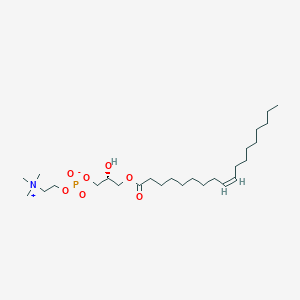

1-Oleoyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

Oleoyl-Lysophosphatidylcholin ist ein bioaktives Lipidmolekül, das zur Klasse der Lysophospholipide gehört. Es besteht aus einem Glycerin-Rückgrat, das mit einer einzelnen Ölsäurekette und einer Phosphocholin-Kopfgruppe verbunden ist. Diese Verbindung ist bekannt für ihre Rolle in verschiedenen biologischen Prozessen, einschließlich Zellsignalisierung, Entzündungen und Lipidstoffwechsel .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Oleoyl-Lysophosphatidylcholin kann durch die lipase-katalysierte Veresterung von Glycerophosphocholin und freier Ölsäure synthetisiert werden. Die Reaktion wird typischerweise in einem lösemittelfreien Medium ohne die Notwendigkeit einer Wasserentfernung durchgeführt. Die vollständige Solubilisierung von Glycerophosphocholin in Ölsäure wird durch Erhitzen der Mischung bei hohen Temperaturen für kurze Zeit erreicht. Die immobilisierte Lipase aus Rhizomucor miehei wird oft als Katalysator verwendet, und die optimalen Reaktionsbedingungen umfassen ein Substratverhältnis von 1:20 (Glycerophosphocholin zu Ölsäure), eine Katalysatormenge von 10% (w/w der Substrate) und eine Temperatur von 50°C. Unter diesen Bedingungen kann eine Ausbeute von 75% an Oleoyl-Lysophosphatidylcholin in 24 Stunden erzielt werden .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Oleoyl-Lysophosphatidylcholin ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Die Verwendung immobilisierter Lipasen und optimierter Reaktionsbedingungen gewährleistet hohe Ausbeuten und Effizienz. Der Prozess kann kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oleoyl-Lysophosphatidylcholin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Ölsäurekette kann oxidiert werden, was zur Bildung reaktiver Sauerstoffspezies führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reaktive Sauerstoffspezies oder spezifische Oxidationsmittel können verwendet werden, um die Oxidation zu induzieren.

Hydrolyse: Phospholipasen wie Phospholipase A2 werden üblicherweise verwendet, um die Hydrolysereaktion zu katalysieren.

Hauptprodukte, die gebildet werden

Oxidation: Reaktive Sauerstoffspezies und oxidierte Lipidprodukte.

Hydrolyse: Lysophosphatidylcholin und freie Ölsäure.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

OLPC serves as a critical component in various biochemical assays and studies due to its structural properties and interactions with biological membranes.

- Cell Membrane Studies : OLPC is integral for studying membrane dynamics and properties. Its incorporation into lipid bilayers helps researchers understand membrane fluidity, permeability, and the behavior of membrane proteins. This is particularly important in the context of cell signaling and transport mechanisms .

- Lipid Raft Formation : OLPC is known to facilitate the formation of lipid rafts—microdomains within membranes that are rich in cholesterol and sphingolipids. These rafts play a crucial role in cellular signaling and protein sorting, making OLPC a valuable tool for studying these processes .

- Lysophosphatidylcholine Research : As a derivative of lysophosphatidylcholine (LPC), OLPC is utilized to explore the biological effects of lysophospholipids, which are involved in various physiological processes including inflammation and cell proliferation .

Drug Delivery Systems

OLPC's amphiphilic nature makes it an excellent candidate for drug delivery applications, particularly in the development of lipid-based formulations.

- Nanoparticle Formulations : Researchers have utilized OLPC in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable liposomes enhances the bioavailability of therapeutic agents, particularly in cancer treatment .

- Encapsulation of Bioactive Compounds : OLPC can encapsulate hydrophobic drugs, improving their solubility and stability. This application is particularly relevant for delivering epigenetic drugs that require precise targeting to minimize side effects .

Immunological Applications

OLPC has shown promise in immunology, particularly concerning its effects on immune cells.

- Modulation of Immune Responses : Studies indicate that OLPC can influence the activity of immune cells such as eosinophils. It has been found to inhibit eosinophil activation and migration, suggesting potential therapeutic applications in allergic responses and asthma management .

- Endogenous Immunosuppressive Effects : Research has identified OLPC as an endogenous immunosuppressive agent, which could be leveraged for therapeutic interventions in autoimmune diseases or during organ transplantation .

Case Study 1: Drug Delivery Using OLPC Nanoparticles

A study explored the use of OLPC-based nanoparticles to deliver chemotherapeutic agents selectively to cancer cells. The results demonstrated enhanced cytotoxicity against cancer cells while minimizing damage to healthy cells, showcasing OLPC's potential in targeted cancer therapies .

Case Study 2: Immune Modulation

In a clinical trial involving patients with asthma, OLPC was administered to assess its effect on eosinophil activity. The findings indicated a significant reduction in eosinophil migration and activation markers, suggesting that OLPC could serve as a therapeutic agent for managing asthma symptoms .

Wirkmechanismus

Oleoyl-lysophosphatidylcholine exerts its effects through various molecular targets and pathways. It can induce the production of reactive oxygen species, leading to oxidative stress and inflammation. The compound interacts with G protein-coupled receptors and Toll-like receptors, triggering downstream signaling pathways that regulate cellular responses. In endothelial cells, it can modulate nitric oxide bioavailability and vascular function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Palmitoyl-Lysophosphatidylcholin

- Stearoyl-Lysophosphatidylcholin

- Linoleoyl-Lysophosphatidylcholin

- Arachidonoyl-Lysophosphatidylcholin

Einzigartigkeit

Oleoyl-Lysophosphatidylcholin ist aufgrund seiner spezifischen Fettsäurezusammensetzung (Ölsäure) einzigartig, die seine biologische Aktivität und Wechselwirkungen mit zellulären Zielstrukturen beeinflusst. Im Vergleich zu anderen Lysophosphatidylcholinen hat es unterschiedliche Auswirkungen auf oxidativen Stress, Entzündungen und Lipidstoffwechsel .

Biologische Aktivität

1-Oleoyl-sn-glycero-3-phosphocholine (Oleoyl-PC) is a phospholipid that plays a significant role in various biological processes. It is a member of the glycerophospholipid family, characterized by its oleoyl fatty acid at the sn-1 position. This compound is crucial for cellular membrane integrity, signaling pathways, and lipid metabolism. Understanding its biological activity is essential for elucidating its roles in health and disease.

- Molecular Formula : C26H53NO7P

- Molecular Weight : 522.67 g/mol

- Structural Characteristics : Oleoyl-PC features a glycerol backbone with an oleoyl group attached to the first carbon and a phosphocholine head group.

Biological Functions

This compound exhibits several biological activities, including:

- Membrane Structure and Fluidity : Oleoyl-PC contributes to the structural integrity of cellular membranes. The unsaturated oleoyl chain enhances membrane fluidity, which is critical for the function of membrane proteins and receptors .

- Cell Signaling : This phospholipid acts as a precursor for bioactive lipids involved in signaling pathways. For instance, it can be metabolized to produce lysophosphatidylcholine (LPC), which has roles in inflammation and cell signaling .

- Oxidative Stability : Research indicates that Oleoyl-PC can undergo oxidative degradation, particularly in environments with low-level ozone exposure. This degradation affects its stability and functionality within biological systems .

1. Membrane Dynamics

A study investigated the effects of Oleoyl-PC on membrane dynamics using differential scanning calorimetry (DSC). The results indicated that Oleoyl-PC significantly lowers the phase transition temperature of lipid bilayers, thereby enhancing membrane fluidity compared to saturated phospholipids .

| Lipid Composition | Phase Transition Temperature (°C) |

|---|---|

| Oleoyl-PC | -10 |

| Palmitoyl-PC | 40 |

2. Role in Inflammation

In a clinical study, the levels of LPC derived from Oleoyl-PC were found to be elevated in patients with inflammatory diseases. The study suggested that LPC contributes to the inflammatory response by activating specific receptors on immune cells, promoting chemotaxis and cytokine release .

3. Oxidative Degradation

Research on the oxidative stability of Oleoyl-PC revealed that exposure to low-level ozone leads to significant changes in its molecular structure, affecting its biological activity. The study identified various oxidation products formed during this process, which may have implications for lung health due to their presence in environmental pollutants .

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334331 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19420-56-5 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.